molecular formula C17H11ClO2 B6094962 3-(4-chlorobenzylidene)-5-phenyl-2(3H)-furanone CAS No. 13294-94-5

3-(4-chlorobenzylidene)-5-phenyl-2(3H)-furanone

Cat. No.: B6094962
CAS No.: 13294-94-5
M. Wt: 282.7 g/mol
InChI Key: OOBPYNGHMHREFX-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorobenzylidene)-5-phenyl-2(3H)-furanone, also known as Muscone, is a naturally occurring organic compound. It is a yellowish-white crystalline solid with a musky odor and is widely used in the perfume industry. Muscone is also known for its biological properties, including its antimicrobial, anti-inflammatory, and anti-cancer effects.

Mechanism of Action

3-(4-chlorobenzylidene)-5-phenyl-2(3H)-furanone exerts its biological effects through various mechanisms. It inhibits the growth of bacteria by disrupting the bacterial cell membrane and inhibiting the synthesis of bacterial DNA and RNA. This compound also inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB and MAPK signaling pathways. Moreover, this compound induces apoptosis in cancer cells by activating caspase-3 and -9 and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in the liver and kidney tissues of rats, indicating its antioxidant properties. This compound also exhibits neuroprotective effects by reducing the levels of pro-inflammatory cytokines and oxidative stress markers in the brain tissues of rats. Moreover, this compound has been found to improve the cardiac function of rats by reducing the levels of inflammatory cytokines and oxidative stress markers in the heart tissues.

Advantages and Limitations for Lab Experiments

3-(4-chlorobenzylidene)-5-phenyl-2(3H)-furanone has several advantages for lab experiments. It is readily available and can be synthesized easily. It also exhibits a wide range of biological properties, making it a versatile compound for various experiments. However, this compound has some limitations as well. It has a strong musky odor, which can interfere with the experimental results. Moreover, this compound is not soluble in water, which can limit its use in aqueous experiments.

Future Directions

There are several future directions for the research on 3-(4-chlorobenzylidene)-5-phenyl-2(3H)-furanone. One of the directions is to study its potential as a natural preservative in the food industry. This compound has been found to exhibit antimicrobial activity against various bacteria, making it a potential candidate for food preservation. Another direction is to study its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Moreover, the development of this compound analogs with improved properties can also be an interesting direction for future research.
Conclusion:
This compound is a naturally occurring compound with various biological properties. It exhibits antimicrobial, anti-inflammatory, and anti-cancer effects and has potential as a therapeutic agent for various diseases. The synthesis of this compound is relatively easy, and it exhibits a wide range of biological properties, making it a versatile compound for various experiments. However, its strong musky odor and limited solubility in water can limit its use in some experiments. Future research on this compound can focus on its potential as a natural preservative, therapeutic agent, and the development of analogs with improved properties.

Synthesis Methods

3-(4-chlorobenzylidene)-5-phenyl-2(3H)-furanone can be synthesized through several methods, including the oxidation of muscone alcohol, the reaction of benzaldehyde and acetophenone, and the reaction of benzaldehyde and 3-phenyl-2-propyn-1-ol. The most commonly used method for the synthesis of this compound is the reaction of benzaldehyde and acetophenone in the presence of hydrochloric acid and acetic anhydride. This method yields a high purity and yield of this compound.

Scientific Research Applications

3-(4-chlorobenzylidene)-5-phenyl-2(3H)-furanone has been extensively studied for its biological properties. It has been found to exhibit antimicrobial activity against various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been found to exhibit anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Properties

IUPAC Name

(3Z)-3-[(4-chlorophenyl)methylidene]-5-phenylfuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO2/c18-15-8-6-12(7-9-15)10-14-11-16(20-17(14)19)13-4-2-1-3-5-13/h1-11H/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBPYNGHMHREFX-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13294-94-5
Record name NSC140717
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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